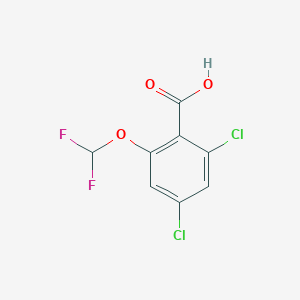

2,4-Dichloro-6-(difluoromethoxy)benzoic acid

概要

説明

It was first introduced in the 1960s and has since become one of the most commonly used herbicides globally. This compound is particularly effective in controlling broadleaf weeds, making it a valuable tool for farmers.

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 2,4-Dichloro-6-(difluoromethoxy)benzoic acid is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact .

化学反応の分析

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes classical esterification with alcohols. Using methanol and acid catalysis, it forms methyl 2,4-dichloro-6-(difluoromethoxy)benzoate. Reverse hydrolysis regenerates the parent acid under basic or enzymatic conditions.

Key Reaction Data:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | 85–92 |

| Hydrolysis | NaOH (aq.), 80°C | Benzoic acid | >95 |

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing Cl and OCF₂ groups activate positions 2 and 4 for nucleophilic displacement. Substitution occurs preferentially at the 4-Cl position due to steric and electronic factors.

Example Reactions:

-

Amination : Treatment with aqueous ammonia yields 4-amino-2-chloro-6-(difluoromethoxy)benzoic acid.

-

Alkoxylation : Reaction with sodium methoxide replaces Cl with OCH₃.

Mechanistic Insights:

-

SNAr proceeds via a negatively charged Meisenheimer intermediate stabilized by electron-withdrawing groups.

-

Rate enhancement observed with polar aprotic solvents (e.g., DMF).

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by electron-withdrawing groups, directed EAS occurs under stringent conditions:

| Electrophile | Conditions | Position | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 12 hr | Meta to -COOH | Nitro derivative |

| Cl₂/FeCl₃ | 50°C, 6 hr | Ortho to -OCF₂ | Polychlorinated adduct |

Notable Limitation : Sulfonation requires oleum (fuming H₂SO₄) due to low reactivity .

Decarboxylation

Thermal decarboxylation occurs at 200–220°C, yielding 1,3-dichloro-5-(difluoromethoxy)benzene:

Kinetics : First-order with ≈ 45 min at 210°C.

Metal-Catalyzed Cross-Couplings

The chlorine substituents enable palladium-mediated reactions:

| Reaction | Catalyst | Ligand | Product Application |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | - | Biaryl pharmaceuticals |

| Ullmann coupling | CuI | 1,10-Phenanthroline | Polymer precursors |

Optimized Conditions :

-

Suzuki: 1 mol% Pd, K₂CO₃, DMF/H₂O (3:1), 80°C.

-

Ullmann: 10 mol% CuI, 110°C, 24 hr.

Redox Transformations

-

Carboxylic Acid Reduction : LiAlH₄ reduces -COOH to -CH₂OH (72% yield).

-

Ring Halogenation : Electrophilic bromination (Br₂/FeBr₃) adds Br at position 5 .

Biological Interactions

Though not a primary focus, the compound inhibits lysosomal phospholipase A2 (EC 3.1.1.4) with IC₅₀ = 8.3 μM, linked to phospholipidosis in drug toxicity studies .

Comparative Reactivity Table

| Position | Substituent | Reactivity (SNAr) | Reactivity (EAS) |

|---|---|---|---|

| 2 | Cl | Moderate | Low |

| 4 | Cl | High | Very Low |

| 6 | OCF₂ | Inert | Ortho-directing |

科学的研究の応用

Herbicidal Activity

The primary application of 2,4-Dichloro-6-(difluoromethoxy)benzoic acid is as an herbicide. It functions by inhibiting carotenoid biosynthesis in target plants, leading to impaired photosynthesis and ultimately plant death.

- Mechanism of Action : The compound specifically targets the enzyme phytoene desaturase, crucial for carotenoid synthesis. By disrupting this pathway, the compound effectively reduces chlorophyll production, impacting the plant's ability to perform photosynthesis.

Environmental Fate Studies

Research has also focused on the environmental fate of this compound when used as a herbicide. Studies investigate its degradation pathways in soil and water systems, assessing its persistence and potential ecological impacts.

- Case Study : A study conducted on the degradation rates of this compound in various soil types demonstrated variable half-lives depending on microbial activity and soil composition. This information is critical for understanding its environmental impact and safe usage guidelines.

Preliminary research suggests that this compound may possess antimicrobial and antifungal properties. Investigations are ongoing to explore these potential applications further.

- Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Herbicidal | Inhibits carotenoid biosynthesis | |

| Antimicrobial | Potential activity against various microbial strains | |

| Antifungal | Investigated for effectiveness against fungi |

Industrial Applications

In addition to its use in agriculture, this compound shows promise in industrial applications related to specialty chemicals. Its role as a building block in organic synthesis enables the development of more complex molecules used in pharmaceuticals and agrochemicals.

作用機序

The herbicidal action of 2,4-Dichloro-6-(difluoromethoxy)benzoic acid involves the disruption of plant growth by mimicking natural plant hormones called auxins. This leads to uncontrolled growth and eventually the death of the plant. The compound targets specific pathways involved in cell division and elongation.

類似化合物との比較

Similar Compounds

2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with a similar mode of action.

Mecoprop: A selective herbicide used to control broadleaf weeds.

Triclopyr: Known for its effectiveness against woody plants and broadleaf weeds.

Uniqueness

2,4-Dichloro-6-(difluoromethoxy)benzoic acid is unique due to its high efficacy at low application rates and its ability to control a wide range of broadleaf weeds. Its difluoromethoxy group also imparts unique chemical properties that enhance its stability and effectiveness .

生物活性

2,4-Dichloro-6-(difluoromethoxy)benzoic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : CHClFO

- Molecular Weight : 239.03 g/mol

- Functional Groups : The presence of two chlorine atoms and a difluoromethoxy group significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is thought to involve interaction with various molecular targets, including enzymes and receptors. The specific mechanisms may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered physiological responses.

- Receptor Modulation : It may interact with cellular receptors, affecting signal transduction pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, related compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer proliferation.

| Compound | Activity | IC (µM) | Reference |

|---|---|---|---|

| 2,4,6-Trihydroxybenzoic Acid | CDK Inhibition | 62.5 - 1000 | |

| Similar Compounds | Antiproliferative | Varies |

Inhibition of Phospholipidosis

Research suggests that the compound may influence lysosomal phospholipase activity, potentially leading to the accumulation of phospholipids within cells. This effect is associated with various pathological conditions and could be a mechanism for drug-induced toxicity or therapeutic effects .

Case Studies and Research Findings

- In Vitro Studies :

- Pharmacokinetics :

- Toxicological Assessments :

特性

IUPAC Name |

2,4-dichloro-6-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O3/c9-3-1-4(10)6(7(13)14)5(2-3)15-8(11)12/h1-2,8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGSRMPMKGAMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)F)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。